molecular formula C14H8N4O3 B14188643 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile CAS No. 865664-36-4

4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B14188643
CAS No.: 865664-36-4
M. Wt: 280.24 g/mol
InChI Key: ZKHIJUHWTZRZPY-UHFFFAOYSA-N
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Description

4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C12H8N4O3 and a molecular weight of 256.22 g/mol It is characterized by the presence of amino, nitro, and dicarbonitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile typically involves the following steps:

    Amination: The conversion of a nitro group to an amino group.

    Coupling Reaction: The formation of the final compound through a coupling reaction between the aminophenol and a dicarbonitrile derivative.

The reaction conditions for these steps often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the nitro group will produce an amino derivative .

Scientific Research Applications

4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological activities and pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a methoxy group instead of an amino group.

    4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Contains a chlorine atom instead of an amino group.

Uniqueness

4-(4-Amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both amino and nitro groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

865664-36-4

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

4-(4-amino-3-nitrophenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H8N4O3/c15-7-9-1-2-11(5-10(9)8-16)21-12-3-4-13(17)14(6-12)18(19)20/h1-6H,17H2

InChI Key

ZKHIJUHWTZRZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)[N+](=O)[O-])C#N)C#N

Origin of Product

United States

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